molecular formula C10H10N2S B1268747 5-(P-tolyl)thiazol-2-amine CAS No. 73040-54-7

5-(P-tolyl)thiazol-2-amine

Cat. No. B1268747
CAS RN: 73040-54-7
M. Wt: 190.27 g/mol
InChI Key: BHSKUJCHFMAMKF-UHFFFAOYSA-N
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Description

5-(P-tolyl)thiazol-2-amine is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.26 . It is also known by other names such as 2-Amino-5-(p-tolyl)thiazole and 5-(4-Methylphenyl)-2-thiazolamine . The compound appears as a light yellow to brown powder or crystal .


Synthesis Analysis

The synthesis of 5-(P-tolyl)thiazol-2-amine involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of a larger class of reactions known as click chemistry, which are characterized by their efficiency and versatility .


Molecular Structure Analysis

The molecular structure of 5-(P-tolyl)thiazol-2-amine has been analyzed using experimental methods such as X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations .


Physical And Chemical Properties Analysis

5-(P-tolyl)thiazol-2-amine is a solid at 20 degrees Celsius . The compound is sensitive to air and should be stored under inert gas .

Scientific Research Applications

Antibacterial Activity

  • Application : Thiazole derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
  • Methods : The molecules were synthesized and their antibacterial activity was tested against both Gram-negative and Gram-positive bacteria . The compounds were also tested in complex with the cell-penetrating peptide octaarginine .
  • Results : Several of the synthesized compounds displayed potent antibacterial activity. Compounds with 4- tert -butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .

Treatment of Various Diseases

  • Application : Thiazole derivatives are being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
  • Methods : The drug candidate is being tested in clinical trials (NCT01154101 and NCT01031108) .
  • Results : The clinical trial results and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .

Anticancer, Anticonvulsant, Antihypertensive, Antimicrobial, Antioxidant, Antifungal Activities

  • Application : Thiazoles have been used in drug discovery as anticancer, anticonvulsant, antihypertensive, antimicrobial, antioxidant, antifungal active substances and also for the treatment of pain, schizophrenia, HIV and as inhibitors of bacterial DNA gyrase .
  • Methods : 2-Aminothiazole derivatives are generally utilized as structural motifs in medicinal chemistry .
  • Results : The results of these applications are not specified in the source .

For instance, they are used in the synthesis of various pharmaceutical drugs due to their diverse biological activities, such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

Safety And Hazards

5-(P-tolyl)thiazol-2-amine is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

5-(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSKUJCHFMAMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359370
Record name 5-(4-Methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(P-tolyl)thiazol-2-amine

CAS RN

73040-54-7
Record name 5-(4-Methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Abraham, P Prakash - Tetrahedron Letters, 2017 - Elsevier
Aryl bis(thiazole-2-imine)methanes have been synthesized chemoselectively for the first time by an unusual reaction between 5-aryl substituted 2-aminothiazoles and aromatic …
Number of citations: 13 www.sciencedirect.com
Y Liu, T Zhang, JP Wan - The Journal of Organic Chemistry, 2022 - ACS Publications
Ultrasound has been successfully employed to promote the thiocyanation of the C═C bond in enaminones for the synthesis of α-thiocyanoketones and 2-aminothiazoles. The reactions …
Number of citations: 13 pubs.acs.org
D Zhao, S Guo, X Guo, G Zhang, Y Yu - Tetrahedron, 2016 - Elsevier
An efficient synthesis of 2,4,5-trisubstituted thiazoles via the reaction of α-nitroepoxides and thioureas under mild conditions has been developed. This reaction proceeded well at room …
Number of citations: 40 www.sciencedirect.com
Y Zhu, Q Wang, H Luo, G Zhang, Y Yu - Tetrahedron, 2018 - Elsevier
A novel and efficient reaction has been developed to synthesize a set of substituted 2-aminothiazoles from α-nitroepoxides and ammonium thiocyanate. This reaction could proceed …
Number of citations: 9 www.sciencedirect.com
Y Zhu, W Chen, D Zhao, G Zhang, Y Yu - Synthesis, 2019 - thieme-connect.com
Polysubstituted 2-aminothiazoles have been synthesized via a one-pot three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines without the need for …
Number of citations: 11 www.thieme-connect.com
S Guo, D Zhao, Y Zhu, Y Yu, W Chen… - Synthetic …, 2017 - Taylor & Francis
Substituted 2-aminothiazoles have been synthesized from α -nitro-epoxides, cyanamide, and sodium sulfide through a facile, three-component, and ecofriendly protocol with good to …
Number of citations: 7 www.tandfonline.com

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